molecular formula C19H19N3O2S B2714719 Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate CAS No. 422531-84-8

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

Cat. No.: B2714719
CAS No.: 422531-84-8
M. Wt: 353.44
InChI Key: NRSBIPDVAKMFOH-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate typically involves the reaction of 2-chloroquinazoline with benzylamine to form 4-(benzylamino)quinazoline. This intermediate is then reacted with ethyl 2-mercaptoacetate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities .

Properties

IUPAC Name

ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBIPDVAKMFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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